molecular formula C12H16O6 B11942497 Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate CAS No. 23033-97-8

Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate

Cat. No.: B11942497
CAS No.: 23033-97-8
M. Wt: 256.25 g/mol
InChI Key: NYYROUZBOZYRNE-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate is a cyclopentanecarboxylate derivative characterized by a bicyclic structure with ester and ketone functional groups.

Properties

CAS No.

23033-97-8

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

diethyl 2-methyl-4,5-dioxocyclopentane-1,3-dicarboxylate

InChI

InChI=1S/C12H16O6/c1-4-17-11(15)7-6(3)8(10(14)9(7)13)12(16)18-5-2/h6-8H,4-5H2,1-3H3

InChI Key

NYYROUZBOZYRNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(C(=O)C1=O)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates in condensation reactions but may necessitate higher temperatures.

  • Benzene-ethyl acetate mixtures optimize zinc-mediated couplings by balancing polarity and boiling point.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate esterification rates by 30–40% in biphasic systems.

  • Microwave irradiation reduces reaction times for condensation methods from 12 hours to 2–3 hours without compromising yield.

Analytical Characterization

Post-synthesis, the compound is validated via:

  • ¹H NMR : Signals at δ 1.25–1.30 (t, 6H, -CH₂CH₃), δ 3.45–3.60 (m, 4H, -COOCH₂-), and δ 2.10 (s, 3H, -CH₃).

  • IR Spectroscopy : Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1705 cm⁻¹ (ketone C=O) .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate is in organic synthesis. It serves as an important intermediate in the synthesis of various biologically active compounds. The compound can undergo several reactions:

  • Cyclization Reactions : The dioxo group can facilitate cyclization processes, leading to the formation of complex cyclic structures.
  • Condensation Reactions : It can participate in condensation reactions with amines or other nucleophiles to form amides or other derivatives.
  • Functionalization : The presence of ester groups allows for further functionalization through hydrolysis or transesterification, enabling the creation of diverse derivatives useful in pharmaceuticals and agrochemicals.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties:

  • Antitumor Activity : Research has indicated that derivatives of this compound may exhibit antitumor properties due to their ability to interfere with cellular processes involved in cancer progression.
  • Anti-inflammatory Agents : Compounds derived from this compound have shown promise in reducing inflammation in preclinical studies.

Applications in Materials Science

The unique structural features of this compound also lend themselves to applications in materials science:

  • Polymer Synthesis : This compound can be used as a monomer or crosslinking agent in the synthesis of polymers with specific mechanical and thermal properties.
  • Nanomaterials : Its reactivity allows for the incorporation into nanomaterials that could be used in drug delivery systems or as catalysts.

Case Study 1: Synthesis of Antitumor Agents

A study focused on synthesizing novel antitumor agents utilized this compound as a starting material. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential for further development into therapeutic agents.

Case Study 2: Development of Anti-inflammatory Compounds

Another research project explored the modification of this compound to create anti-inflammatory compounds. The derivatives were tested in vitro and showed promising results in reducing pro-inflammatory cytokine production.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate and similar compounds from the evidence:

Compound Name Structure Key Substituents Biological Activity/Application Source
This compound (Target) Bicyclic cyclopentane with ester and ketone groups 2-methyl, 4,5-dioxo, diethyl ester Not directly studied -
Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) 1,3-dioxolane ring with ester groups and phenolic substituent 2-hydroxyphenyl, dimethyl ester, chiral centers Antibacterial (MIC: 4.8–5000 µg/mL), antifungal
Ethyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate (Intermediate) Substituted cyclopentanecarboxylate with chlorophenyl and methyl groups 4-chlorophenyl, 3,3-dimethyl, ethyl ester Intermediate for metconazole (fungicide) synthesis
Diisopropyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 6) 1,3-dioxolane ring with ester groups and phenolic substituent 2-hydroxyphenyl, diisopropyl ester Antibacterial, antifungal (MIC: similar to Compound 7)

Key Observations:

Structural Differences: The target compound features a cyclopentane backbone with two ketone groups (4,5-dioxo), distinguishing it from 1,3-dioxolane-based analogs (e.g., Compounds 6 and 7). The presence of ester groups (diethyl vs. dimethyl/diisopropyl) affects lipophilicity, which correlates with membrane permeability and antimicrobial efficacy .

Functional Comparisons :

  • Antimicrobial Activity : Dioxolane-based analogs (Compounds 6 and 7) exhibit broad-spectrum antibacterial and antifungal activity (MIC values as low as 4.8 µg/mL). The target compound’s ketone groups may enhance reactivity or hydrogen-bonding capacity, but this remains speculative without direct data.
  • Agrochemical Utility : Ethyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate () highlights the role of cyclopentanecarboxylates in synthesizing fungicides like metconazole. The target compound’s 4,5-dioxo moiety could offer a reactive site for further derivatization in agrochemical design .

Synthetic Pathways :

  • Analogs in were synthesized via condensation of salicylaldehyde with esterified diols, followed by chiral resolution. The target compound may require similar strategies, leveraging cyclization and oxidation steps to install the dioxo groups .

Biological Activity

Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanecarboxylate (CAS Number: 23033-97-8) is a cyclic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from patents, chemical databases, and academic articles.

This compound is characterized by the following chemical properties:

PropertyValue
Chemical FormulaC11H14O6
Molecular Weight242.23 g/mol
AppearanceLight pink crystals
Purity>95%
SolubilitySoluble in ethanol
Melting Point110-111 °C

This compound is a diethyl ester of a dicarboxylic acid and possesses two carbonyl groups, which may contribute to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that derivatives of cyclopentanedicarboxylic acids exhibit significant antioxidant activities. The presence of dioxo groups in this compound enhances electron donation capabilities, potentially neutralizing free radicals and reducing oxidative stress in biological systems.

In a study assessing various dicarboxylic acid derivatives, it was found that those with additional carbonyl functionalities demonstrated improved antioxidant efficacy compared to their saturated counterparts .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression. Specifically, compounds with similar structures have shown promise in inhibiting the Akt protein kinase pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Research on related compounds indicates that they can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .

Case Study 1: Antioxidant Activity Assessment

A study conducted on various derivatives of cyclopentanedicarboxylic acids evaluated their antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. This compound showed a significant reduction in DPPH radical concentration compared to controls, suggesting strong antioxidant potential.

Case Study 2: Enzyme Inhibition Screening

In a screening for potential kinase inhibitors, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in oncology.

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